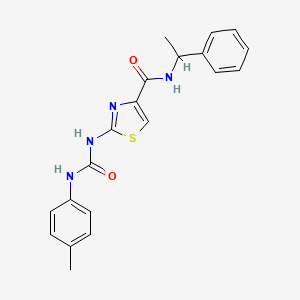

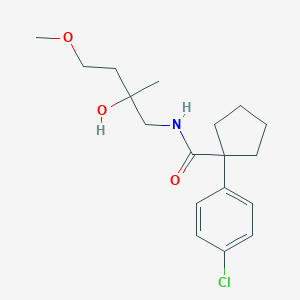

N-(1-phenylethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

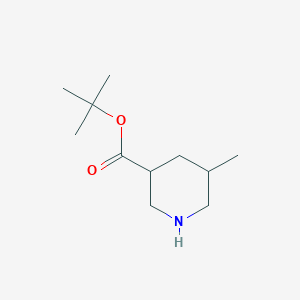

N-(1-phenylethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Activity

Thiazole derivatives, including structures similar to N-(1-phenylethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, have been evaluated for their antiviral properties. For instance, the synthesis and in vitro antiviral activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus have been explored, alongside their potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Immunomodulatory Activity

Research on compounds structurally related to this compound, such as TOK-8801, has shown immunomodulatory effects. These compounds were found to enhance anti-sheep red blood cells (SRBC) plaque forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes and thymocytes, indicating their potential in modulating immune responses (Fujiwara et al., 1989).

Catalysts for Chemical Synthesis

Thiazole derivatives have been utilized as ligands in bimetallic boron-containing heterogeneous catalysts for facilitating Suzuki reactions in aqueous media, thereby enabling the synthesis of heterobiaryls containing furyl and thienyl rings. This application underscores the versatility of thiazole derivatives in catalyzing chemical reactions (Bumagin et al., 2019).

Fungicidal Activity

The fungicidal activity of N-(1,3,4-thiadiazolyl) thiazole carboxamides, which are structurally related to the compound , has been investigated, showing moderate activity against tested fungi. This research highlights the potential use of these compounds in developing new fungicides (Zi-lon, 2015).

Inhibition of Biological Targets

N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides have been identified as potent inhibitors of vascular endothelial growth factor receptor II (VEGFR-2), showcasing the therapeutic potential of thiazole derivatives in targeting specific biological pathways involved in disease processes (Kiselyov et al., 2006).

Propriétés

IUPAC Name |

2-[(4-methylphenyl)carbamoylamino]-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-8-10-16(11-9-13)22-19(26)24-20-23-17(12-27-20)18(25)21-14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOOHTJRBRHRJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374732.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2374733.png)

![2-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2374736.png)

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2374739.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

![N-[2-[[1-(3-Bromophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374753.png)